Home > Products > Screening Compounds P66997 > Casein kinase 1|A-IN-10
Casein kinase 1|A-IN-10 -

Casein kinase 1|A-IN-10

Catalog Number: EVT-10945001
CAS Number:
Molecular Formula: C21H17N3O3
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Casein kinase 1 alpha, also known as CK1α, is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, protein trafficking, and apoptosis. It is a member of the casein kinase 1 family, which is conserved across eukaryotes. CK1α is particularly significant in the Wnt/β-catenin signaling pathway, where it phosphorylates β-catenin, facilitating its degradation and regulating gene expression involved in development and cancer progression .

Source

CK1α is encoded by the CSNK1A1 gene in humans. This gene is located on chromosome 5 and has been extensively studied for its involvement in multiple signaling pathways and its potential as a therapeutic target in diseases such as cancer .

Classification

CK1α belongs to the casein kinase 1 family of serine/threonine kinases. This family is characterized by its ability to phosphorylate proteins at serine and threonine residues, influencing various cellular functions. CK1α is classified based on its structure and function within this family, exhibiting broad substrate specificity and regulatory roles in several signaling pathways .

Synthesis Analysis

Methods

The synthesis of CK1α can be approached through recombinant DNA technology. The CSNK1A1 gene can be cloned into an expression vector, followed by transformation into suitable host cells such as Escherichia coli. The protein can then be expressed and purified using affinity chromatography techniques.

Technical Details

  • Cloning: The CSNK1A1 gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  • Transformation: The plasmid is introduced into competent E. coli cells.
  • Expression: Induction of protein expression can be achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside).
  • Purification: The expressed CK1α can be purified using nickel affinity chromatography due to its His-tag, followed by size exclusion chromatography for further purification .
Molecular Structure Analysis

Structure

The crystal structure of CK1α reveals a typical kinase fold consisting of two lobes: the N-lobe, which contains the ATP-binding site, and the C-lobe, which houses the catalytic site. Structural studies have shown that CK1α has a β-hairpin loop critical for substrate recognition and interaction with other proteins .

Data

  • Molecular Weight: Approximately 42 kDa
  • Amino Acid Length: 389 amino acids
  • Key Structural Features: The presence of conserved motifs essential for kinase activity, including the ATP-binding domain and phosphorylation sites .
Chemical Reactions Analysis

Reactions

CK1α catalyzes the phosphorylation of serine and threonine residues in target proteins. This process involves transferring a phosphate group from ATP to the hydroxyl group of the amino acid side chain.

Technical Details

  • Substrate Specificity: CK1α phosphorylates substrates containing specific sequence motifs (e.g., pS/T-X) where X can be any amino acid.
  • Reaction Conditions: The kinase activity can be assessed under controlled conditions using specific buffers and substrates in vitro .
Mechanism of Action

Process

CK1α exerts its effects by phosphorylating target proteins involved in critical signaling pathways. For example, it phosphorylates β-catenin at Ser45, marking it for degradation via the ubiquitin-proteasome pathway. This action is vital for regulating Wnt signaling and maintaining cellular homeostasis.

Data

  • Phosphorylation Sites: Key phosphorylation sites include Ser45 on β-catenin, which is crucial for its stability and function within the Wnt pathway .
  • Regulatory Mechanisms: CK1α activity is regulated through autophosphorylation and interactions with scaffolding proteins that enhance or inhibit its function .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: CK1α is soluble in aqueous buffers commonly used in biochemical assays.
  • Stability: The protein exhibits stability under physiological conditions but may require specific storage conditions to maintain activity.

Chemical Properties

  • pH Stability: Active between pH 6.5 to 8.0.
  • Thermal Stability: Optimal activity at temperatures around 30°C but may denature at higher temperatures.

Relevant analyses indicate that CK1α maintains structural integrity under various conditions but may require careful handling to preserve enzymatic activity .

Applications

Scientific Uses

CK1α has significant implications in research and therapeutic contexts:

  • Cancer Research: Due to its role in regulating cell proliferation and survival, CK1α is being investigated as a potential target for cancer therapies, particularly prostate cancer .
  • Signal Transduction Studies: Researchers utilize CK1α to study various signaling pathways, including Wnt/β-catenin and Hippo pathways.
  • Drug Development: Inhibitors targeting CK1α are being explored for their potential to modulate signaling pathways involved in disease processes .
Introduction to Casein Kinase 1 (CK1) in Cellular Signaling and Disease

Biochemical Context of Casein Kinase 1 Isoforms in Eukaryotic Kinase Networks

Casein Kinase 1 isoforms operate as nodal regulators within intricate phosphorylation networks. Their catalytic activity requires adenosine triphosphate but occurs independently of secondary messengers or metal ion cofactors [1]. A defining biochemical characteristic is their preference for primed substrates — proteins bearing a pre-existing phosphoresidue at position n-3 relative to the target serine/threonine [4] [6]. This enables hierarchical, processive phosphorylation cascades exemplified in circadian regulator Period 2, where an initial "priming" phosphorylation at serine 662 by Casein Kinase 1δ/ε permits rapid subsequent phosphorylation of downstream serines (serine 665, serine 668, serine 671, serine 673) [6]. Casein Kinase 1δ/ε substrate selection is dynamically regulated by phosphorylation states of their own C-terminal tails. Phosphorylation creates anionic patches that interact with anion-binding pockets on the kinase domain, altering substrate-binding cleft conformation and thus substrate preference — a mechanism termed the "phosphoswitch" [6]. Casein Kinase 1α exhibits distinct regulation, participating in complexes like the SCF ubiquitin ligase complex for β-catenin degradation and the mTOR complex for DEPTOR degradation [4]. Casein Kinase 1γ isoforms uniquely possess lipid-binding domains, anchoring them to membranes where they phosphorylate components of adhesion complexes and receptors [4]. This isoform-specific regulation integrates Casein Kinase 1 activity into critical pathways controlling cell survival, proliferation, and differentiation.

Casein Kinase 1 Dysregulation in Oncogenesis and Neurodegenerative Pathologies

Dysregulated expression or activity of specific Casein Kinase 1 isoforms is implicated across malignancies and neurodegenerative disorders, establishing them as compelling therapeutic targets.

Oncogenesis: Isoform-specific dysregulation drives tumorigenesis through distinct mechanisms. Casein Kinase 1α overexpression occurs in acute myeloid leukemia and myelodysplastic syndromes, where it phosphorylates and destabilizes tumor suppressor p53, enabling unchecked proliferation [1] [4]. Conversely, loss-of-function mutations in Casein Kinase 1 Alpha 1 (CSNK1A1) are drivers in certain leukemia subtypes, highlighting context-dependent roles [1]. In triple-negative breast cancer, colorectal cancer, and non-small cell lung cancer, Casein Kinase 1δ is frequently overexpressed. This amplifies oncogenic Wnt/β-catenin signaling by reducing β-catenin phosphorylation for degradation and stabilizes oncoproteins like c-Myc and nuclear factor kappa B [1] [4]. Casein Kinase 1ε overexpression correlates with poor prognosis in breast and ovarian cancers, driven by its role in inactivating translational repressor 4E binding protein 1 (eukaryotic translation initiation factor 4E binding protein 1), thereby enhancing cap-dependent translation and cell proliferation [1]. Casein Kinase 1ε also phosphorylates tumor necrosis factor receptor-associated factor 3, modulating innate immune responses potentially favoring tumor immune evasion [1].

Table 2: Casein Kinase 1 Isoform Dysregulation in Human Cancers

IsoformCancer Type(s)Molecular ConsequencesDownstream Pathways Affected
Casein Kinase 1αAML, MDS, Melanomap53 destabilization, BID phosphorylation inhibiting apoptosisp53 pathway, Death receptor signaling
Casein Kinase 1δTNBC, NSCLC, Colorectal Cancerβ-catenin stabilization, c-Myc stabilization, NFκB activationWnt/β-catenin, Pro-survival signaling
Casein Kinase 1εBreast Cancer, Ovarian Cancer4E binding protein 1 inactivation, TRAF3 phosphorylationmRNA translation, Innate immune signaling
Casein Kinase 1γLung Cancer, Breast CancerAltered adhesion signaling, Autophagy modulationCell motility, Survival under stress

Neurodegenerative Pathologies: Aberrant Casein Kinase 1 activity contributes significantly to proteinopathies characterized by toxic protein aggregation. Casein Kinase 1δ overexpression is consistently observed in tauopathies, including Alzheimer disease, Down syndrome, progressive supranuclear palsy, corticobasal degeneration, and Pick disease [3] [5]. Immunohistochemical studies confirm Casein Kinase 1δ co-localization with neurofibrillary tangles, granulovacuolar bodies, and dystrophic neurites in post-mortem brain tissue [3]. Casein Kinase 1δ phosphorylates tau at pathological epitopes (e.g., threonine 231, serine 262), reducing its microtubule-binding affinity and promoting self-aggregation into paired helical filaments [3] [5]. This hyperphosphorylation disrupts neuronal cytoskeleton integrity and synaptic function. Casein Kinase 1 isoforms also phosphorylate α-synuclein (e.g., serine 129) in Parkinson disease and dementia with Lewy bodies, accelerating its aggregation into Lewy bodies and Lewy neurites [5]. Furthermore, Casein Kinase 1 activity modulates TAR DNA-binding protein 43 phosphorylation (serine 409/serine 410), implicated in amyotrophic lateral sclerosis pathogenesis [5]. Circadian disruption, governed partly by Casein Kinase 1δ/ε-mediated Period 2 phosphorylation, represents an additional shared feature in neurodegeneration [6].

Rationale for Casein Kinase 1-Targeted Therapeutic Strategies in Precision Oncology

The isoform-specific roles of Casein Kinase 1 in driving oncogenic pathways and the frequent dysregulation observed across cancers provide a strong rationale for developing targeted inhibitors. Precision oncology aims to match therapeutics with the specific molecular drivers in a patient's tumor. The distinct, often non-redundant functions of Casein Kinase 1 isoforms mean that isoform-selective inhibition could offer significant therapeutic advantages while minimizing off-target effects [1] [4]. For instance, tumors driven by Wnt/β-catenin hyperactivation due to Casein Kinase 1δ overexpression (e.g., subsets of triple-negative breast cancer and colorectal cancer) represent a clear indication for Casein Kinase 1δ-selective inhibitors [1] [4]. Similarly, tumors reliant on enhanced mRNA translation via 4E binding protein 1 inactivation might be sensitive to Casein Kinase 1ε inhibition [1].

Small molecule adenosine triphosphate-competitive inhibitors constitute the primary therapeutic approach. Diverse chemical scaffolds have been explored, including arylimidazoles, benzimidazoles, benzothiazoles, isoxazoles, purines, pyrazoles, pyrido[3,4-g]quinazoline derivatives, and compounds like BTX-A51, Casein Kinase 1 inhibitor 7, D4476, IC261, PF-4800567, PF-670462, and TG003 [1]. A-IN-10 emerges as a significant compound due to its potent dual inhibition profile, targeting both Casein Kinase 1δ and Casein Kinase 1ε with nanomolar affinity [1]. This dual inhibition is potentially advantageous for cancers where both isoforms contribute to pathogenesis or where functional redundancy might confer resistance to single-isoform inhibition. Furthermore, dual inhibition could disrupt the circadian clock more profoundly, potentially relevant for cancers where clock disruption provides a growth advantage [6].

Properties

Product Name

Casein kinase 1|A-IN-10

IUPAC Name

N-[(E)-3-(4-hydroxyanilino)-3-oxo-1-pyridin-4-ylprop-1-en-2-yl]benzamide

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C21H17N3O3/c25-18-8-6-17(7-9-18)23-21(27)19(14-15-10-12-22-13-11-15)24-20(26)16-4-2-1-3-5-16/h1-14,25H,(H,23,27)(H,24,26)/b19-14+

InChI Key

RWNSARVYMMLJFT-XMHGGMMESA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=NC=C2)/C(=O)NC3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.